10Z-Vitamin K2-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChI Key |
DKHGMERMDICWDU-NCEFAWMLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 10z Vitamin K2 D7
Chemical Synthesis Pathways for Vitamin K2 Core Structures
The synthesis of menaquinones (Vitamin K2) is fundamentally a process of connecting a naphthoquinone "head" to an isoprenoid "tail." The specific length and stereochemistry of the tail, along with the substitution on the naphthoquinone ring, define the final molecule.
Strategies for Incorporating the Naphthoquinone Moiety
The core of Vitamin K2 is the 2-methyl-1,4-naphthoquinone structure. Synthetic strategies typically involve the alkylation of a protected or reduced form of this moiety, known as menadiol (2-methyl-1,4-naphthalenediol), with an appropriate isoprenoid side chain.
One of the most common methods for this coupling is the Friedel-Crafts alkylation . nih.govmdpi.com In this approach, menadione (Vitamin K3) is first reduced to menadiol. mdpi.com The resulting menadiol is then reacted with an isoprenoid alcohol (like geraniol or farnesol) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃∙OEt₂). nih.gov This reaction attaches the isoprenoid chain to the C3 position of the naphthoquinone ring. Subsequent oxidation yields the final menaquinone product. While direct, this method often suffers from low yields and the formation of a mixture of isomers. mdpi.com
Other metal-mediated reactions have been developed to improve yield and regioselectivity. For instance, Grignard reagents prepared from protected brominated naphthoquinones can be coupled with isoprenoid bromides. This method has been shown to produce menaquinones like MK-2 and MK-9 with high retention of the side chain's stereochemistry. mdpi.com Another approach involves the use of π-allylnickel complexes, which can couple with brominated naphthoquinone derivatives, though this can sometimes result in mixtures of E/Z isomers. mdpi.com
| Method | Naphthoquinone Precursor | Key Reagents | Advantages/Disadvantages |
| Friedel-Crafts Alkylation | Menadione (reduced to Menadiol) | Isoprenoid alcohol, BF₃∙OEt₂ | Direct two-step process; often low yields and isomer mixtures. nih.govmdpi.com |
| Grignard Coupling | Bismethyl ether of Menadiol | Isoprenoid bromide, Mg | High yields and retention of stereochemistry (≥98% E). mdpi.com |
| π-Allylnickel Cross-Coupling | Diacetate of Menadiol | π-allylnickel complex of side chain | Can produce E/Z mixtures. mdpi.com |
Construction of Isoprenoid Side Chains
The isoprenoid side chain determines the specific menaquinone homologue (e.g., MK-4, MK-7). These chains are polymers of isoprene (B109036) units. nih.gov Synthetic strategies can involve attaching a pre-synthesized chain of the desired length or building the chain through convergent synthesis.
For shorter menaquinones like MK-2, commercially available alcohols such as geraniol (a C10 chain with two isoprene units) can be used directly in coupling reactions. nih.gov For longer chains, such as the heptaprenyl side chain of MK-7, a convergent "1 + 6" strategy is often employed. This involves coupling a menadiol derivative containing a single prenyl unit (fragment "1") with a hexaprenyl bromide (fragment "6"). semanticscholar.org
The synthesis of these polyprenyl chains themselves is a significant challenge, requiring stereocontrol to achieve the desired all-trans configuration typical of biologically active Vitamin K2. nih.govresearchgate.net These chains are built up from five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org
Deuterium (B1214612) Incorporation Techniques in Menaquinone Synthesis
Introducing deuterium into the menaquinone structure is essential for its use as an internal standard in mass spectrometry or for metabolic studies. caymanchem.commedchemexpress.com This can be achieved by modifying the final compound or by building the molecule from deuterated starting materials.
Hydrogen-Deuterium Exchange Methodologies
Hydrogen-Deuterium Exchange (HDX) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. This process is most easily applied to exchangeable protons, such as those in hydroxyl or amine groups, by treatment with a deuterium source like D₂O. While HDX is a powerful analytical tool for studying protein structure, its application for the specific synthesis of a complex, non-aqueous molecule like 10Z-Vitamin K2-d7 from its non-deuterated counterpart is not a commonly documented synthetic route. The non-labile hydrogens on the aromatic ring and isoprenoid side chain would require harsh conditions (acid, base, or metal catalysts) that could compromise the integrity of the molecule.
Application of Deuterated Precursors in Total Synthesis
A more controlled and widely used method for synthesizing deuterated menaquinones is the application of deuterated precursors in a total or semi-synthetic pathway. This ensures that the deuterium atoms are placed at specific, stable positions within the molecule.
Research on Vitamin K metabolism has successfully demonstrated the synthesis of deuterated menaquinone-4 (MK-4). For example, menaquinone 4-d7 (MK-4-d7) has been synthesized enzymatically from deuterium-labeled precursors. jfda-online.comnih.gov In these studies, the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) catalyzes the conversion of deuterated vitamin K derivatives into MK-4-d7. jfda-online.comnih.govplos.org Specifically, deuterated menadione (vitamin K3) can be used as a precursor. nih.govnih.gov One commercially available form of MK-4-d7 is named 2-(methyl-d3)-3-[...]-1,4-naphthalenedione-5,6,7,8-d4, indicating that three deuterium atoms are on the methyl group and four are on the naphthoquinone ring. caymanchem.com This confirms that the synthesis relies on a deuterated menadione core. The isoprenoid side chain is then attached from a non-deuterated biological source (geranylgeranyl pyrophosphate). nih.govnih.gov This approach provides precise labeling and has been instrumental in confirming the metabolic pathway where dietary phylloquinone is converted to MK-4 in tissues. nih.gov
| Incorporation Strategy | Description | Applicability to Vitamin K2-d7 |
| Hydrogen-Deuterium Exchange | Post-synthetic exchange of H for D using a deuterium source. | Generally unsuitable for stable C-H bonds on the aromatic ring and side chain under mild conditions. |
| Deuterated Precursors | Total or semi-synthesis using starting materials that already contain deuterium. | Proven method for synthesizing MK-4-d7, typically using a deuterated menadione precursor and an enzymatic coupling step. jfda-online.comnih.gov |
Stereoselective Synthesis Approaches for 10Z-Isomer Generation
The stereochemistry of the double bonds in the isoprenoid side chain is critical. While the biologically active form of menaquinones is typically the all-trans isomer, the synthesis of specific Z-isomers (or cis-isomers) requires distinct stereoselective methods. nih.govresearchgate.net The designation "10Z" refers to a cis configuration at the double bond originating from the C10 position of the isoprenoid side chain.
Most synthetic routes are optimized to produce the E-isomer (trans). However, some methods provide access to Z-isomers. A notable example is the synthesis of MK-2 isomers. By using cis-allylic stannanes, such as neryl trimethylstannane (the Z-isomer of geranyl trimethylstannane), it is possible to synthesize the Z-isomer of MK-2. nih.gov The reaction proceeds with the configuration of the double bond being largely maintained, yielding the cis product. nih.gov This demonstrates that the stereochemistry of the precursor can direct the stereochemistry of the final product.
Other synthetic methods may inadvertently produce mixtures of E/Z isomers. For instance, some metal-catalyzed cross-coupling reactions are reported to yield E/Z ratios of 7:3 or 8:2. mdpi.com While not selective for the Z-isomer, these mixtures could be separated chromatographically to isolate the desired compound.
Synthesizing a specific "10Z" isomer in a longer-chain menaquinone is more complex, as this targets a double bond further down the isoprenoid chain. This would require a synthetic strategy where the isoprenoid side chain is constructed with a pre-defined Z-configuration at the desired position before being coupled to the naphthoquinone head. While general principles for creating Z-isomers in polyenes exist, a specific, documented synthesis for "10Z-Vitamin K2" is not prominent in the reviewed literature, which overwhelmingly prioritizes the all-trans form.
| Approach | Description | Outcome |
| Stereospecific Precursors | Use of a Z-isomer precursor for the side chain, such as a neryl derivative. | Can produce the corresponding Z-menaquinone, with the stereochemistry largely retained. nih.gov |
| Non-Stereoselective Coupling | Certain coupling reactions (e.g., some π-allylnickel methods) that are not fully stereoselective. | Production of E/Z isomer mixtures that require subsequent separation. mdpi.com |
Control of Geometric Isomerism at Specific Double Bonds
The chemical synthesis of Vitamin K2 (menaquinone-7, MK-7) involves the construction of a long isoprenoid side chain attached to a 2-methyl-1,4-naphthoquinone ring. researchgate.net This side chain contains multiple double bonds, each of which can exist in either a cis (Z) or trans (E) configuration. While the all-trans isomer is the biologically active form, synthetic processes can yield a mixture of geometric isomers. menaq7.comgnosisbylesaffre.comnih.gov The formation of specific cis isomers, such as the 10Z configuration, is generally a byproduct of synthetic routes aimed at producing the all-trans form. molnar-institute.com
Several factors can lead to the formation of cis isomers during synthesis:
Synthetic Strategy : Convergent synthesis strategies, such as a "1 + 6" approach where a monoprenyl menadione derivative is coupled with a hexaprenyl fragment, rely on the stereochemical purity of the building blocks. researchgate.netacs.org If the hexaprenyl fragment contains a pre-existing Z-double bond at the appropriate position, this will be carried through to the final product.
Reaction Conditions : The choice of reagents and reaction conditions in olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) used to build the isoprenoid chain can influence the E/Z selectivity of the newly formed double bonds. While many of these reactions are optimized to yield the E-isomer, modifications can alter this outcome.
Post-synthetic Isomerization : Exposure of the all-trans isomer to ultraviolet (UV) radiation, high temperatures, or radicals can induce geometric isomerization at one or more of the double bonds, leading to the formation of various cis isomers. nih.govmolnar-institute.comresearchgate.net This method is generally non-selective and would produce a complex mixture of isomers.
The introduction of a deuterium label (d7) is typically achieved by using deuterated starting materials in the synthesis. For a compound like this compound, this could involve a deuterated naphthoquinone ring, which serves as a common structural motif for isotopically labeled internal standards used in mass spectrometry. frontiersin.org Alternatively, deuterium atoms can be introduced at specific positions on the side chain through H/D exchange reactions or by using deuterated building blocks during the side chain's construction. mdpi.com
Evaluation of Stereochemical Purity in Synthetic Products
Confirming the precise geometric configuration and isotopic labeling of the synthetic product is critical. A combination of advanced chromatographic and spectroscopic techniques is employed to evaluate the stereochemical purity and verify the structure of this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating geometric isomers of Vitamin K2. However, standard reversed-phase columns (e.g., C18) are often insufficient to resolve the various cis and trans forms. waters.com
Specialized Columns: Columns with enhanced shape selectivity, such as those with a C30 stationary phase or a cholesteryl group phase, are effective in separating geometric isomers. molnar-institute.comresearchgate.net
Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (Ag+). The silver ions interact differently with cis and trans double bonds, leading to differential retention and enabling the separation of a complex mixture of up to seventeen different MK-7 geometric isomers. nih.govresearchgate.net
Ultra-Performance Convergence Chromatography (UPC²): This method uses compressed carbon dioxide as the primary mobile phase and can achieve rapid separation of cis and trans isomers on a C18 column in under three minutes. waters.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR is the definitive method for unambiguously determining the chemical structure and stereochemistry of menaquinone isomers. researchgate.net Techniques such as 1H-NMR, 13C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the precise assignment of protons and carbons in the isoprenoid chain. The configuration of each double bond (E or Z) is determined by analyzing the chemical shifts of the carbons and protons adjacent to it. nih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) is used to confirm the molecular weight of the compound, verifying the incorporation of the seven deuterium atoms. frontiersin.org When used with an isotopically labeled internal standard (such as this compound itself), LC-MS/MS is a powerful tool for quantifying specific isomers in a mixture. frontiersin.orgnih.gov
The following table summarizes the analytical methods used for evaluating the stereochemical purity of Vitamin K2 analogs.
| Analytical Technique | Principle of Separation/Identification | Application for this compound |
| HPLC (C30/Cholesteryl Column) | Enhanced shape selectivity of the stationary phase allows for differential interaction with various geometric isomers. | Separation of the 10Z isomer from all-trans and other cis/trans isomers. |
| Argentation Chromatography | Reversible complexation between silver ions on the stationary phase and the π-electrons of the double bonds; interaction is stronger with cis isomers. | High-resolution separation of a complex mixture of geometric isomers, enabling isolation of the 10Z form. nih.gov |
| Multidimensional NMR | Provides detailed structural information, including the spatial relationship of atoms. Chemical shifts and coupling constants are sensitive to the E/Z geometry of double bonds. | Unambiguous confirmation of the cis configuration at the 10th position of the isoprenoid chain. researchgate.net |
| LC-MS/MS | Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern. | Confirmation of the correct mass for the d7-labeled compound and quantification using the isotope dilution method. frontiersin.orgnih.gov |
Purification and Isolation Techniques for Deuterated Vitamin K2 Analogs
The isolation of a specific deuterated isomer like this compound from a complex synthetic mixture requires a multi-step purification process. Given the lipophilic nature of Vitamin K2, the purification strategy focuses on chromatographic techniques. nih.gov
Initial Cleanup (Solid-Phase Extraction): Crude synthetic mixtures can be subjected to Solid-Phase Extraction (SPE) to remove highly polar or non-polar impurities. Silica or C18 cartridges are commonly used for this initial cleanup step. gerli.com
Adsorption Chromatography: Column chromatography using silica gel is an effective method for the initial separation of menaquinones from other reaction byproducts. Elution with a non-polar solvent system, such as hexane with a small percentage of an ether, allows for the collection of a fraction enriched in Vitamin K2 isomers. gerli.com
Semi-Preparative HPLC: To isolate the specific 10Z geometric isomer from other isomers (e.g., all-trans, 2Z, 6Z), semi-preparative HPLC is the method of choice. This step is crucial and utilizes the high-resolution columns described previously, such as argentation or C30 columns, to achieve baseline separation of the target isomer. nih.govresearchgate.net
Crystallization: Following chromatographic purification, the isolated fraction of this compound can be concentrated and crystallized from a suitable solvent system. This final step removes any remaining minor impurities and yields the compound in a high-purity, solid form.
This rigorous combination of controlled synthesis, advanced stereochemical evaluation, and multi-step purification is essential for producing the specific, high-purity compound this compound for its intended use, typically as an internal standard in sensitive analytical applications.
Advanced Analytical Characterization and Quantification of 10z Vitamin K2 D7
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and precise quantification of 10Z-Vitamin K2-d7. Its high sensitivity and specificity are indispensable for distinguishing the deuterated standard from its endogenous analogues and complex matrix components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying vitamin K forms in various samples. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace analysis. nih.govbevital.no The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the efficient ionization of vitamin K compounds for MS detection. bevital.nonih.govfishersci.com
For quantitative analysis, tandem mass spectrometers are often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. bevital.no This involves isolating a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce specific product ions. The transition from a precursor ion to a product ion is highly specific to the analyte's structure.
For this compound, the precursor ion would be its protonated molecule [M+H]⁺. The seven deuterium (B1214612) atoms increase its mass by approximately 7 Da compared to the non-deuterated form. The fragmentation of Vitamin K2 typically yields a characteristic product ion from the naphthoquinone ring at m/z 187.1. fishersci.com In this compound, where the deuterium labels are typically on this ring structure, this key fragment ion would be observed at approximately m/z 194.1. Other product ions can be generated from the cleavage of the isoprenoid side chain. The careful selection of these precursor-product ion pairs, or transitions, ensures a highly sensitive and specific assay. researchgate.net
Table 1: Representative MRM Transitions for this compound Analysis This interactive table outlines potential MRM transitions for the analysis of this compound. The exact m/z values may vary slightly based on instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Application |
| This compound | 452.7 | 194.1 | Quantifier: Primary ion for quantification, represents the deuterated naphthoquinone ring. |
| This compound | 452.7 | 81.4 | Qualifier: Secondary ion for identity confirmation, represents a fragment from the side chain. |
Analysis of lipophilic compounds like Vitamin K2 in biological extracts is often hampered by matrix effects. fishersci.com Co-eluting substances, particularly phospholipids from plasma or tissue extracts, can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement and compromising analytical accuracy. fishersci.com
Several strategies are employed to mitigate these effects:
Efficient Sample Preparation: Initial sample clean-up is critical. Techniques like protein precipitation followed by solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before the sample is injected into the LC-MS/MS system. bevital.no
Chromatographic Separation: Utilizing advanced HPLC columns, such as those with Biphenyl stationary phases, can chromatographically resolve the analyte of interest from the bulk of matrix components like phospholipids, preventing them from entering the mass spectrometer at the same time. fishersci.com
Use of an Isotopic Internal Standard: The most effective compensation strategy is the use of a stable isotope-labeled internal standard, such as this compound itself. researchgate.net This standard is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of significant ion suppression. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a "gold standard" or higher-order reference method for achieving the most accurate and precise measurements. researchgate.net The methodology is based on adding a known amount of an isotopically enriched standard, in this case, this compound, to a sample containing the native (non-deuterated) 10Z-Vitamin K2.
The isotopically labeled standard serves as an ideal internal standard because it behaves identically to the endogenous analyte during extraction, chromatography, and ionization. researchgate.net After analysis by LC-MS/MS, the concentration of the native analyte is calculated based on the measured ratio of the mass spectrometric response of the native analyte to that of the labeled standard. This approach effectively corrects for any analyte loss during sample preparation and compensates for variability in instrument response and matrix effects, enabling highly accurate absolute quantification. researchgate.net
Fragmentation Pathway Analysis of Deuterated Vitamin K2
Understanding the fragmentation pathway of this compound under collision-induced dissociation (CID) in the mass spectrometer is crucial for developing specific MRM transitions and for structural confirmation. The fragmentation of menaquinones is well-characterized. researchgate.net The primary cleavage events occur at the bond connecting the isoprenoid side chain to the naphthoquinone ring and through fragmentations along the side chain itself.
For this compound, where the seven deuterium atoms are located on the stable naphthoquinone ring, the fragmentation pattern provides distinct advantages.
Precursor Ion: The molecular ion will have a mass-to-charge ratio that is 7 units higher than its non-deuterated counterpart.
Ring Fragment: The characteristic fragment ion corresponding to the naphthoquinone moiety will also exhibit this +7 Da mass shift (e.g., m/z 187 → m/z 194). fishersci.com
Side-Chain Fragments: Any fragments originating solely from the isoprenoid side chain will retain the same mass-to-charge ratio as those from the non-deuterated molecule.
This predictable mass shift in the ring fragment confirms the location of the isotopic labels and provides unambiguous identification of the deuterated standard, distinguishing it from other compounds and potential interferences.
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis of this compound, especially for resolving it from other Vitamin K isomers and interfering matrix components. fishersci.com Various techniques have been developed to handle the lipophilic nature and structural similarity of menaquinones.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for vitamin K analysis. bevital.noijpsonline.com Columns with C18 stationary phases are widely used. For the challenging separation of geometric (cis/trans) and structural isomers of Vitamin K, specialized C30 columns are often employed due to their enhanced shape selectivity for long, non-polar molecules. researchgate.netlcms.cz
UltraPerformance Convergence Chromatography (UPC²): This modern technique utilizes compressed carbon dioxide as the primary mobile phase, offering properties of both gas and liquid chromatography. lcms.cz UPC² provides very rapid and efficient separations of fat-soluble vitamins, including Vitamin K isomers, often achieving analysis times of less than three minutes, which is significantly faster than traditional HPLC methods. lcms.cz
Argentation Chromatography: This specialized form of chromatography is used specifically for the separation of compounds based on the number and geometry of their double bonds. nih.gov A stationary phase impregnated with silver ions selectively interacts with the π-electrons of the double bonds in the isoprenoid side chain of menaquinones. This differential interaction allows for the separation of geometric isomers, such as the 10Z (cis) isomer from its all-E (trans) counterparts, a task that can be difficult with standard reversed-phase methods. nih.gov
Table 2: Comparison of Chromatographic Techniques for Vitamin K2 Analysis This interactive table summarizes and compares the primary chromatographic methods used for the separation of Vitamin K2 isomers like this compound.
| Technique | Principle | Key Advantages | Typical Application |
| RP-HPLC | Partitioning between a non-polar stationary phase (e.g., C18, C30) and a polar mobile phase. | Robust, widely available, excellent for general separation. C30 columns offer isomer resolution. researchgate.net | Routine quantification of Vitamin K2 forms in various matrices. |
| UPC² | Utilizes supercritical CO2 as a mobile phase for separation on packed columns. | Extremely fast analysis times (<3 min), reduced organic solvent consumption. lcms.cz | High-throughput screening and rapid analysis of Vitamin K isomers. |
| Argentation Chromatography | Reversible complexation between silver ions on the stationary phase and double bonds of the analyte. | Superior separation of geometric (Z/E, cis/trans) isomers. nih.gov | Isolation and purification of specific isomers like 10Z-Vitamin K2 for research. |
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of vitamin K isomers. The resolution of the 10Z (or cis) isomer from the biologically prevalent all-E (all-trans) form is critical, as geometric configuration can significantly impact biological activity and metabolic fate. Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been developed for this purpose.
In NP-HPLC, silica-based columns are often employed with non-polar mobile phases, such as heptane modified with small amounts of a polar solvent like diisopropyl ether or octanol. thermofisher.com This approach separates isomers based on the interaction of the polar naphthoquinone head with the stationary phase. Retention and resolution can be highly sensitive to mobile phase composition and column equilibration, which is crucial for achieving reproducible results. thermofisher.com
RP-HPLC is more commonly used and separates molecules based on hydrophobicity. However, standard C18 columns often fail to provide adequate shape selectivity to resolve the structurally similar geometric isomers of vitamin K2. chromatographyonline.com Specialized column chemistries are therefore required for effective separation (see Section 3.2.3.). The separation is typically achieved using mobile phases consisting of methanol, acetonitrile, and water, sometimes with buffers. chromatographyonline.comijpsonline.com
Table 1: Example HPLC Parameters for Vitamin K Isomer Separation
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
|---|---|---|
| Stationary Phase | Silica | C30 or Biphenyl |
| Mobile Phase | Heptane/Diisopropyl Ether/Octanol | Methanol/Acetonitrile/Water |
| Flow Rate | 0.4 - 1.0 mL/min | 0.5 - 1.5 mL/min |
| Detection | UV (245-270 nm), Fluorescence | UV (245-270 nm), Mass Spectrometry |
| Temperature | Ambient or sub-ambient (~15-20°C) | 20 - 40°C |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing chromatographic efficiency.
For the analysis of this compound, UHPLC is particularly advantageous. The rapid separation, often in under three to four minutes, increases sample throughput, which is critical in large-scale research studies. waters.com The enhanced resolution provided by UHPLC is beneficial for separating the 10Z isomer from other closely related forms and potential matrix interferences in complex biological samples. thermofisher.com Furthermore, the lower solvent consumption of UHPLC methods makes it a more environmentally friendly and cost-effective technique. waters.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), this approach provides exceptional selectivity and sensitivity for quantifying low concentrations of deuterated analogs in biological matrices. researchgate.net
Advanced Column Chemistries for Vitamin K2 Analog Separation
The separation of structurally similar vitamin K2 isomers, such as the 10Z and all-E forms, poses a significant chromatographic challenge that often cannot be met by standard C18 columns. chromatographyonline.com Advanced column chemistries have been developed to provide the necessary shape selectivity for this application.
C30 (triacontyl) phases are particularly well-suited for separating hydrophobic, long-chain isomers. chromatographyonline.comthermofisher.com The long alkyl chains of the C30 stationary phase provide enhanced shape selectivity, allowing for the resolution of geometric isomers based on subtle differences in their molecular conformation. chromatographyonline.com These columns have demonstrated success in separating the cis and trans isomers of vitamin K1 and are equally applicable to K2 analogs. thermofisher.com
Biphenyl phases offer an alternative selectivity based on π-π interactions. These columns can effectively resolve aromatic and moderately polar compounds, providing unique retention characteristics that can be advantageous for separating vitamin K analogs from endogenous matrix components like phospholipids in biological samples. thermofisher.com
Core-shell (or solid-core) particle technology further enhances separation efficiency. These columns consist of a solid, non-porous core surrounded by a porous outer layer. thermofisher.comsepscience.com This design reduces peak broadening and allows for performance comparable to sub-2 µm fully porous particles but at significantly lower backpressures, enabling their use on both HPLC and UHPLC systems. thermofisher.com
Table 2: Comparison of Advanced Column Chemistries for Vitamin K2 Isomer Separation
| Column Chemistry | Separation Principle | Advantages for this compound |
|---|---|---|
| C30 | Hydrophobic interactions, high shape selectivity | Excellent resolution of geometric isomers. chromatographyonline.comthermofisher.com |
| Biphenyl | Hydrophobic and π-π interactions | Unique selectivity, effective separation from matrix interferences. thermofisher.com |
| Core-Shell | Reduced diffusion paths | High efficiency, fast separations, compatible with HPLC/UHPLC systems. thermofisher.comsepscience.com |
Spectroscopic Approaches for Structural Confirmation and Purity Assessment
While chromatography is essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. It provides definitive confirmation of both the stereochemistry of the double bond at the 10-position and the specific locations of the seven deuterium atoms.
To confirm the Z-configuration, 1D and 2D NMR experiments are employed. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, can show spatial proximity between protons across the double bond, which is different for cis and trans isomers. google.com Additionally, the chemical shifts of the protons and carbons adjacent to the double bond are sensitive to its configuration. researchgate.netnih.gov
The positions of deuterium labeling are confirmed by the absence of corresponding signals in the ¹H NMR spectrum and the presence of characteristic, often broader, signals in the ²H (deuterium) NMR spectrum. Furthermore, in the ¹³C NMR spectrum, carbons bonded to deuterium will show a characteristic triplet splitting pattern (due to C-D coupling) and an isotopic shift compared to the non-deuterated analog. google.com
Table 3: Key NMR Experiments for Structural Elucidation of this compound
| NMR Experiment | Information Provided |
|---|---|
| ¹H NMR | Confirms absence of protons at deuterated sites; chemical shifts indicate isomeric form. |
| ¹³C NMR | Shows isotopic shifts and C-D coupling for deuterated carbons. |
| ²H NMR | Directly observes the deuterium signals, confirming their presence. |
| COSY | Establishes proton-proton coupling networks within the isoprenoid side chain. google.com |
| HSQC/HMBC | Correlates proton and carbon signals to assign the full carbon skeleton. google.com |
| NOESY | Determines through-space proximity of protons to confirm Z-stereochemistry. google.com |
UV-Visible and Infrared Spectroscopy for Chromophore Analysis
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for confirming the presence of key functional groups and assessing purity.
UV-Visible spectroscopy is primarily used to analyze the 2-methyl-1,4-naphthoquinone chromophore, which is common to all vitamin K forms. The UV spectrum of vitamin K2 in a solvent like ethanol or methanol typically exhibits characteristic absorption maxima around 248, 261, 270, and 330 nm. researchgate.netresearchgate.net The presence of this distinct pattern confirms the integrity of the naphthoquinone ring system. UV detection is also a standard method for quantification in HPLC analysis. libretexts.org
Infrared (IR) spectroscopy provides information about the vibrational modes of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the C=O bonds of the quinone group (typically around 1650-1670 cm⁻¹), C=C bonds of the aromatic ring and isoprenoid chain, and C-H bonds. nih.gov The presence of deuterium would introduce C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches, providing further evidence of successful deuteration. mrclab.com
Table 4: Characteristic Spectroscopic Data for the Vitamin K2 Chromophore
| Spectroscopy | Region/Wavelength | Assignment |
|---|---|---|
| UV-Visible | ~248, 261, 270 nm | π → π* transitions of the naphthoquinone ring system. researchgate.net |
| UV-Visible | ~330 nm | n → π* transition of the quinone carbonyls. |
| Infrared (IR) | ~1660 cm⁻¹ | C=O stretching of the quinone functional group. nih.gov |
| Infrared (IR) | ~1590-1640 cm⁻¹ | C=C stretching of aromatic and olefinic bonds. nih.gov |
| Infrared (IR) | ~2100-2250 cm⁻¹ | C-D stretching (expected for deuterated positions). |
Method Validation Parameters for Research Applications
For the reliable use of this compound in research, the analytical methods for its quantification must be properly validated. Following guidelines such as those from the International Conference on Harmonization (ICH), method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.netmdpi.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other isomers, degradation products, or matrix components. nih.gov
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) greater than 0.99 is typically desired. ijpsonline.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). ijpsonline.comresearchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
Table 5: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria for Research |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity and resolution >1.5 |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness to the true value. | Recovery within 85-115% |
| Precision (%RSD) | Repeatability of measurements. | ≤ 15% (≤ 20% at LOQ) |
| LOQ | Lowest concentration measured with accuracy/precision. | Signal-to-noise ratio ≥ 10 mdpi.com |
Linearity, Range, and Limits of Detection/Quantification
The validation of an analytical method is crucial to ensure its reliability for the intended application. Key parameters in this validation are linearity, range, and the limits of detection (LOD) and quantification (LOQ).
Linearity and Range: Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For the analysis of Vitamin K2 analogs, linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response of the instrument is then plotted against the concentration of the analyte, and a linear regression is performed. The correlation coefficient (R²) is a measure of the goodness of the fit of the data to the regression line, with values greater than 0.99 being desirable. mdpi.comijpsonline.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. These limits are crucial for determining the sensitivity of the method, especially when analyzing biological samples where concentrations can be very low. ijpsonline.comfrontiersin.org
The following table summarizes typical linearity, range, LOD, and LOQ values for the analysis of Vitamin K2 forms MK-4 and MK-7 using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with different detectors.
| Parameter | Vitamin K2 Form | Value | Analytical Method |
| Linearity (R²) | MK-4 | >0.999 | HPLC-UV nih.gov |
| MK-7 | >0.999 | HPLC with Fluorescence Detection ijpsonline.com | |
| Range | MK-4 | 0.5 - 3 µg/mL | HPLC-UV nih.gov |
| MK-7 | 1.3 - 10.1 µg/mL | HPLC with Fluorescence Detection ijpsonline.com | |
| LOD | MK-4 | 0.005 µg/mL | HPLC with Fluorescence Detection ijpsonline.com |
| MK-7 | 0.05 µg/mL | HPLC with Fluorescence Detection ijpsonline.com | |
| LOQ | MK-4 | 0.047 µg/mL | HPLC with Fluorescence Detection ijpsonline.com |
| MK-7 | 0.50 µg/mL | HPLC with Fluorescence Detection ijpsonline.com |
Precision, Accuracy, and Reproducibility in Research Matrices
Precision: The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated.
Reproducibility: Reproducibility assesses the precision between laboratories and is a measure of the robustness of the method when performed by different analysts in different locations with different equipment.
The use of a deuterated internal standard, such as a d7-labeled Vitamin K2, is critical for achieving high precision and accuracy, particularly in complex matrices like plasma or serum. bevital.nonih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process and helps to correct for variations in extraction efficiency and instrument response.
Below is a table summarizing typical precision and accuracy data for the analysis of Vitamin K2 forms.
| Parameter | Vitamin K2 Form | Value | Analytical Method |
| Intra-day Precision (%RSD) | MK-4 | 3.2% - 14.3% | LC-MS/MS nih.gov |
| MK-7 | 6.0% - 11.1% | LC-MS/MS nih.gov | |
| Inter-day Precision (%RSD) | MK-4 | 8.7% - 15.2% | LC-MS/MS nih.gov |
| MK-7 | 7.2% - 13.2% | LC-MS/MS nih.gov | |
| Accuracy (Recovery %) | MK-4 | 99.85% | HPLC with Fluorescence Detection ijpsonline.com |
| MK-7 | 100.5% | HPLC with Fluorescence Detection ijpsonline.com |
Selectivity and Robustness Considerations for this compound Analysis
Selectivity: Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For the analysis of "this compound," selectivity would be crucial to distinguish it from other isomers of Vitamin K2 (e.g., the all-trans isomer) and from endogenous compounds in the matrix. Chromatographic techniques like HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for separating these closely related compounds. nih.gov The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. nih.gov
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. A robust method will produce consistent results under these slightly modified conditions. The use of a deuterated internal standard like "this compound" significantly enhances the robustness of a method by co-eluting with the analyte and experiencing similar variations in analytical conditions, thus providing reliable quantification. myadlm.org
Application of 10z Vitamin K2 D7 in Mechanistic Biochemical Investigations
Tracing of Metabolic Pathways in In Vitro and Ex Vivo Biological Systems
The deuterium (B1214612) atoms in 10Z-Vitamin K2-d7 act as a stable isotopic label, making it an ideal tracer for metabolic studies. smolecule.com This allows researchers to follow the fate of the molecule within cells and tissues without altering its fundamental chemical properties.
Investigation of Vitamin K Cycle Dynamics in Cell Culture Models
The vitamin K cycle is a critical pathway for the post-translational modification of certain proteins. This cycle involves the conversion of vitamin K to its hydroquinone (B1673460) form (KH2), which then acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). wikipathways.org GGCX catalyzes the carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins (VKDPs), a crucial step for their biological activity. wikipathways.org During this reaction, KH2 is oxidized to vitamin K epoxide (KO), which is then recycled back to vitamin K. wikipathways.org
The use of this compound in cell culture models allows for the detailed investigation of these dynamics. By introducing the labeled compound, researchers can track its conversion through the different forms of the vitamin K cycle using techniques like mass spectrometry. This provides a quantitative measure of the rates of each enzymatic step and can reveal how different cellular conditions or the presence of inhibitors affect the efficiency of the cycle. For instance, studies can be designed to assess the impact of specific gene mutations on the activity of enzymes like vitamin K epoxide reductase (VKOR), which is responsible for converting KO back to vitamin K. wikipathways.org
Assessment of Subcellular Distribution and Turnover in Animal Tissues
Understanding where and for how long vitamin K2 is present in different parts of a cell and in various tissues is crucial to understanding its function. Deuterium-labeled vitamin K2, such as this compound, is instrumental in these investigations. ontosight.ai Following administration to animal models, tissues can be harvested and analyzed to determine the concentration and form of the labeled vitamin K2 in different subcellular compartments, such as the endoplasmic reticulum, where GGCX is located. researchgate.netgenecards.org This allows for the determination of tissue-specific accumulation and turnover rates. For example, it has been shown that menaquinone-4 (MK-4), a form of vitamin K2, accumulates in various tissues, including the brain, primarily through the conversion of dietary phylloquinone (vitamin K1). caymanchem.com The use of labeled forms helps to distinguish between dietary intake and endogenous conversion. caymanchem.com
Elucidation of Enzyme-Cofactor Interactions and Reaction Mechanisms
The unique properties of this compound also make it a valuable tool for studying the intricate interactions between vitamin K and the enzymes that utilize it as a cofactor.
Studies on Gamma-Glutamyl Carboxylase (GGCX) Activity
GGCX is the central enzyme in the vitamin K-dependent carboxylation of proteins involved in blood coagulation and bone metabolism. researchgate.netuniprot.org The activity of GGCX is tightly coupled to the oxidation of vitamin K hydroquinone. wikipedia.org By using this compound, researchers can directly measure the rate of cofactor consumption by GGCX under various conditions. This allows for detailed kinetic studies to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of GGCX for its vitamin K2 cofactor. Furthermore, such studies can elucidate how mutations in GGCX, which are associated with certain bleeding disorders, affect its ability to bind and utilize vitamin K2. biorxiv.org Recent structural studies using cryo-electron microscopy have provided a molecular framework for understanding the dual enzymatic activities of GGCX and how it interacts with its substrates and vitamin K. biorxiv.org
Probing Electron Transfer Mechanisms in Model Systems
Beyond its role in carboxylation, vitamin K2 is known to participate in electron transport chains, particularly in bacteria where it is a key component of the respiratory chain. nih.govwikipedia.org In eukaryotes, there is growing evidence for its role as a mitochondrial electron carrier. nih.gov Studies have shown that vitamin K2 can transfer electrons in mitochondria, contributing to more efficient ATP production. nih.gov The deuterated label in this compound can be used in model systems, such as isolated mitochondria or reconstituted membrane systems, to probe the mechanisms of electron transfer. By tracking the isotopic signature, researchers can follow the path of electrons from vitamin K2 to other components of the electron transport chain, helping to identify the specific proteins and complexes involved in this process.
Role in Cellular Signaling and Gene Regulation in Non-Human Cell Lines
Recent research has uncovered roles for vitamin K2 beyond its classical functions, including its involvement in cellular signaling and gene regulation. nih.gov
Studies in various non-human cell lines have demonstrated that vitamin K2 can influence a range of cellular processes, including cell growth, differentiation, and apoptosis. glowm.commdpi.com For example, in some cancer cell lines, vitamin K2 has been shown to induce cell cycle arrest and apoptosis. glowm.commdpi.com The mechanisms underlying these effects are often linked to the modulation of specific signaling pathways.
The use of this compound can help to dissect these signaling pathways. For instance, researchers can investigate whether the observed effects of vitamin K2 are dependent on its metabolism within the cell by tracking the conversion of the labeled compound. This can help to determine if the parent molecule or a specific metabolite is the active signaling molecule. Furthermore, by using labeled vitamin K2 in combination with other molecular biology techniques, it is possible to identify the direct protein targets of vitamin K2 that mediate its effects on gene expression. For example, studies have shown that vitamin K2 can influence the expression of genes involved in bone metabolism and inflammation. nih.gov
Table of Research Findings on Vitamin K2 in Cellular Processes
| Cell Line | Organism | Finding | Reference |
| HepG2, Hep3B, Huh7 | Human | MK-4 halts the cell cycle at the G1 phase in a concentration-dependent manner. | caymanchem.com |
| PA-1 | Human | Ovarian cancer cell line is highly sensitive to vitamin K2, which induces apoptosis. | glowm.com |
| IPEC-J2 | Porcine | Vitamin K2 at 5 µM stimulates ATP production by oxidative phosphorylation. | unibo.it |
| C. elegans | Nematode | Vitamin K2 extends lifespan and improves resistance to stress. | frontiersin.org |
| T24 | Human | Vitamin K2 induces PI3K/Akt phosphorylation and increases HIF-1α expression in bladder cancer cells. | mdpi.com |
| U937 | Human | Vitamin K2 plays a role in the inhibition of cancer cell growth. | scirp.org |
| HEK239T | Human | Vitamin K2 does not trigger significant apoptosis in these normal human cells. | nih.gov |
Effects on Osteoblast Activity and Differentiation in In Vitro Models
This compound is utilized to investigate the well-documented role of Vitamin K2 in bone metabolism, specifically its influence on osteoblasts, the cells responsible for bone formation. Research demonstrates that Vitamin K2 is a key modulator of osteoblast differentiation and function.
One of the primary mechanisms is the enhancement of osteocalcin (B1147995) carboxylation. Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts glutamate residues on osteocalcin to gamma-carboxyglutamate (B555490) (Gla). nih.gov This post-translational modification is crucial for osteocalcin's function. Studies on human osteoblasts show that the addition of Vitamin K2 increases the level of Gla-containing osteocalcin, which promotes its accumulation in the extracellular matrix and facilitates mineralization. nih.gov In vitro experiments have demonstrated that Vitamin K2 treatment not only increases the accumulation of matrix osteocalcin but also enhances the osteocalcin mRNA levels induced by 1,25-dihydroxyvitamin D3. nih.gov
Furthermore, Vitamin K2 stimulates osteoblastogenesis by upregulating key osteoblastic markers. In vitro studies using human and rat cells have shown that treatment with Vitamin K2 (specifically MK-7) significantly increases alkaline phosphatase (ALP) activity, DNA content, and calcium deposition in bone tissues. alliedacademies.org It also acts as a transcriptional regulator for bone-specific genes, including osteopontin (B1167477) (OPN) and matrix Gla protein (MGP), through the steroid and xenobiotic receptor (SXR). news-medical.net
Beyond its carboxylation-dependent roles, Vitamin K2 influences signaling pathways that govern bone cell activity. It has been shown to stimulate osteoblast formation by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of both bone formation and resorption. researchgate.net This action is independent of its gamma-carboxylation function and highlights a broader regulatory role in bone homeostasis. researchgate.net
Table 1: Effects of Vitamin K2 on Osteoblastic Markers in In Vitro Studies
| Marker | Cell/Tissue Model | Observed Effect | Reference |
|---|---|---|---|
| Gla-containing Osteocalcin | Human Osteoblasts | Increased accumulation in extracellular matrix | nih.gov |
| Osteocalcin mRNA | Human Osteoblasts | Enhanced expression (in presence of 1,25(OH)2D3) | nih.gov |
| Alkaline Phosphatase (ALP) Activity | Rat Femoral Tissues; Human SAOS-2 cells | Significantly increased | alliedacademies.org |
| DNA Content | Rat Femoral Tissues; Human SAOS-2 cells | Increased | alliedacademies.org |
| Calcium Content | Rat Femoral Tissues | Increased | alliedacademies.org |
| Osteoprotegerin (OPG) & Osteopontin (OPN) | General (via SXR) | Stimulated production | news-medical.net |
Modulation of Mitochondrial Function in Cellular Assays
The application of this compound is crucial for exploring the impact of Vitamin K2 on mitochondrial bioenergetics and quality control. Emerging evidence indicates that Vitamin K2 is a vital player in maintaining mitochondrial health, acting as a mitochondrial electron transport chain carrier to facilitate ATP production. biomedres.us
In cellular models of neurotoxicity and glucocorticoid-induced damage, Vitamin K2 has been shown to rescue mitochondrial function. frontiersin.orgmdpi.com For instance, in dexamethasone-treated osteoblasts, Vitamin K2 treatment restored autophagy and mitophagy, critical processes for clearing damaged mitochondria. frontiersin.org This was evidenced by the restored expression of key markers such as PINK1, Parkin, and LC3-II. frontiersin.org By reinstating these mitochondrial quality control pathways, Vitamin K2 reversed the negative effects of the glucocorticoid on osteoblast survival and function. frontiersin.org
Studies using SH-SY5Y neuroblastoma cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) further detail these protective effects. Vitamin K2 treatment suppressed the 6-OHDA-induced decrease in mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS). mdpi.com It also maintained the dynamic balance of mitochondrial fusion and fission by regulating the levels of MFN1/2 and DRP1 proteins. mdpi.com Furthermore, Vitamin K2 promoted mitophagy via the PINK1/Parkin signaling pathway and induced mitochondrial biogenesis by increasing the expression of PGC-1α, NRF1, and TFAM. mdpi.com Similar protective effects against mitochondrial ROS production and fragmentation, along with improved respiratory function, have been observed in human renal proximal tubular cells. nih.gov
Table 2: Modulation of Mitochondrial Function by Vitamin K2 in Cellular Assays
| Parameter | Cell Model | Observed Effect of Vitamin K2 | Reference |
|---|---|---|---|
| Autophagy/Mitophagy Markers (LC3-II, PINK1, Parkin) | Dexamethasone-treated Osteoblasts | Restored/Upregulated expression | frontiersin.org |
| Reactive Oxygen Species (ROS) | 6-OHDA-treated SH-SY5Y cells; BSO-treated renal cells | Decreased accumulation | mdpi.comnih.gov |
| Mitochondrial Membrane Potential | 6-OHDA-treated SH-SY5Y cells | Inhibited depolarization | mdpi.com |
| Mitochondrial Dynamics (MFN1/2, DRP1) | 6-OHDA-treated SH-SY5Y cells | Restored balance of fusion/fission proteins | mdpi.com |
| Mitochondrial Biogenesis (PGC-1α, NRF1, TFAM) | 6-OHDA-treated SH-SY5Y cells | Promoted expression | mdpi.com |
| ATP Production | Drosophila model; Renal tubular cells | Increased | nih.govnih.gov |
Insights into Anti-inflammatory Mechanisms at the Cellular and Molecular Level
This compound is an ideal tracer to investigate the anti-inflammatory properties of Vitamin K2 at a molecular level. Research has established that various forms of Vitamin K possess anti-inflammatory effects that are distinct from their role in coagulation. nih.gov These effects are mediated through the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.
A central mechanism of Vitamin K2's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net Studies in murine microglial cells demonstrated that Vitamin K2 suppresses the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB. frontiersin.org This inhibition prevents the transcription of a host of pro-inflammatory genes. Specifically, Vitamin K2 has been shown to prevent the phosphorylation of IκB, an inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.gov
As a result of NF-κB inhibition, Vitamin K2 dose-dependently suppresses the gene expression and production of several pro-inflammatory cytokines. In vitro studies using human monocyte-derived macrophages and murine macrophages have shown that Vitamin K2 significantly inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). frontiersin.orgmenaq7.com Beyond cytokines, Vitamin K2 also regulates other inflammatory molecules, including inducible nitric oxide synthase (NOS-2) and cyclooxygenase-2 (COX-2). nih.gov This broad anti-inflammatory activity underscores its potential role in mitigating chronic inflammatory conditions.
Table 3: Anti-inflammatory Effects of Vitamin K2 at the Cellular and Molecular Level
| Target Molecule/Pathway | Cell Model | Observed Effect of Vitamin K2 | Reference |
|---|---|---|---|
| NF-κB Pathway | Murine Microglia; Monocytic cell lines | Inhibited activation and nuclear translocation | researchgate.netfrontiersin.org |
| TNF-α | Human Monocyte-Derived Macrophages | Inhibited gene expression and protein production | menaq7.com |
| IL-1α and IL-1β | Human Monocyte-Derived Macrophages | Inhibited gene expression and protein production | menaq7.com |
| IL-6 | Murine Microglia | Suppressed mRNA expression | frontiersin.org |
| NOS-2 and COX-2 | Murine Macrophages | Regulated expression | nih.gov |
Comparative Research Studies Utilizing 10z Vitamin K2 D7
Isomeric Specificity in Biochemical Recognition and Activity
The biological activity of vitamin K2 is highly dependent on the geometric configuration of the double bonds in its polyisoprenoid side chain. Naturally occurring, bioactive vitamin K2 is predominantly in the all-trans configuration. mdpi.com The presence of one or more cis (or Z) bonds, as in the 10Z isomer, significantly alters the molecule's three-dimensional shape and, consequently, its biological function.
The primary biochemical role of vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which activates vitamin K-dependent proteins (VKDPs) involved in blood coagulation, bone metabolism, and the inhibition of vascular calcification. iarc.frfoodstandards.gov.aumdpi.com This interaction is highly stereospecific. The linear shape of all-trans vitamin K2 isomers allows them to fit precisely into the active site of GGCX, akin to a key fitting into a lock. nutraceuticalbusinessreview.com
In contrast, Z-isomers like 10Z-Vitamin K2-d7 possess a bent or kinked structure due to the cis double bond. mdpi.com This altered shape physically hinders the molecule from effectively binding to the GGCX active site. mdpi.comnutraceuticalbusinessreview.com As a result, the biological activity of cis isomers is drastically reduced, estimated to be less than 1% of the activity of the corresponding trans form. mdpi.commdpi.com Studies on vitamin K1 have shown that the cis isomer is a poor substrate for the epoxidation reaction catalyzed by GGCX, a step intrinsically linked to its biological activity. prz.edu.pl It is widely assumed that this principle of reduced activity for cis isomers applies directly to the menaquinone (vitamin K2) series as well. nih.gov
| Feature | All-Trans Isomer (e.g., all-trans-MK-7) | Z-Isomer (e.g., 10Z-Vitamin K2) |
| Molecular Shape | Linear, straight side chain mdpi.com | Bent, non-linear side chain nutraceuticalbusinessreview.commdpi.com |
| Enzyme Interaction | Fits effectively into the GGCX active site nutraceuticalbusinessreview.com | Steric hindrance prevents proper binding mdpi.comnutraceuticalbusinessreview.com |
| Biological Activity | Biologically active cofactor nutraingredients-usa.comnih.gov | Biologically inactive or significantly reduced activity mdpi.commdpi.comnih.gov |
A comparative table illustrating the differential properties of trans and Z-isomers of Vitamin K2.
The stability of vitamin K isomers can be influenced by environmental factors and their interaction with biological systems. Exposure to light, for instance, can promote the conversion of the bioactive trans form to inactive cis isomers. researchgate.net Furthermore, in formulations containing certain minerals, unprotected vitamin K2 can degrade rapidly. nutraceuticalbusinessreview.com
Research comparing the metabolic stability of vitamin K1 isomers in rats revealed that the concentration of the cis isomer in the liver decreased much more slowly than that of the trans isomer. nih.gov This suggests that Z-isomers, once present in a biological system, may be cleared at a different rate than their trans counterparts, indicating differential metabolic stability or handling by cellular machinery. prz.edu.plnih.gov
Comparative Analysis of Metabolic Fates Among Vitamin K Isomers in Animal Models
Animal models have been instrumental in elucidating the distinct metabolic pathways and tissue distributions of vitamin K isomers. Studies in rats using different isomers of vitamin K1 have shown that while tissue distribution is generally similar, the liver retains a greater amount of the cis isomer compared to the trans form. nih.gov
A significant finding was the differential subcellular localization within liver cells: the trans isomer was primarily associated with the endoplasmic reticulum, where the vitamin K cycle and protein carboxylation occur, while the cis isomer was found more in the mitochondrial fraction. nih.gov This partitioning suggests that Z-isomers may not only be poor substrates for key metabolic enzymes but may also be physically sequestered away from the primary site of vitamin K activity.
Recent research has also identified a common metabolic pathway in mammals where various dietary forms of vitamin K, including phylloquinone (K1) and different menaquinones (e.g., MK-7, MK-9), can be converted into menaquinone-4 (MK-4) in various tissues. publish.csiro.aupublish.csiro.auwikipedia.org The use of a labeled compound like this compound could help investigate whether Z-isomers can also serve as precursors in this conversion pathway.
| Parameter | Trans-Vitamin K1 | Cis-Vitamin K1 |
| Liver Retention | Lower, faster clearance nih.gov | Higher, slower clearance nih.gov |
| Subcellular Location (Liver) | Endoplasmic Reticulum nih.gov | Mitochondrial Fraction nih.gov |
| Metabolic Fate | Active participation in the Vitamin K cycle nih.gov | Poor substrate for the Vitamin K cycle prz.edu.pl |
A summary of metabolic differences between Vitamin K1 isomers observed in rat models.
Advantages of Deuterium (B1214612) Labeling for Investigating Differential Pharmacokinetics in Pre-Clinical Models
The incorporation of deuterium atoms into the 10Z-Vitamin K2 molecule is the key feature that makes it a superior tool for pharmacokinetic research. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen that imparts a greater molecular weight to the compound without significantly altering its fundamental biological properties. vulcanchem.com
This isotopic labeling offers several distinct advantages in pre-clinical studies:
Isotopic Distinction : The increased mass (e.g., a 7-Dalton shift for a d7-labeled compound) allows researchers to easily distinguish the administered exogenous vitamin K from the endogenous (naturally present) forms within an animal model using mass spectrometry. vulcanchem.com
Precise Metabolic Tracking : Deuterium labeling enables the precise tracing of the compound's absorption, distribution, metabolism, and excretion (ADME). vulcanchem.com This allows for the accurate mapping of metabolic pathways and the identification of novel metabolites.
Internal Standardization : In quantitative analyses, deuterated analogs like this compound serve as ideal internal standards. vulcanchem.comcaymanchem.com Because they behave almost identically to the non-labeled analyte during sample extraction and ionization, they can correct for analytical variability, leading to highly accurate quantification.
Kinetic Isotope Effect : The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slightly slower rate of metabolic reactions involving the cleavage of this bond. This "kinetic isotope effect" can be advantageous for researchers by slowing down metabolism just enough to better track intermediate steps and rate-limiting processes. vulcanchem.com
| Advantage of Deuterium Labeling | Research Benefit in Pharmacokinetic Studies |
| Isotopic Distinction | Clear differentiation between administered dose and natural vitamin K. vulcanchem.com |
| Enhanced Analytical Sensitivity | Improved signal-to-noise ratio in mass spectrometry. vulcanchem.com |
| Use as Internal Standard | Enables highly accurate quantification of the non-labeled compound. caymanchem.com |
| Metabolic Stability | Slightly slower metabolism facilitates the elucidation of complex pathways. vulcanchem.com |
| Non-Radioactive Nature | Safer to handle and use in various experimental settings compared to radioactive tracers. vulcanchem.com |
A table outlining the advantages of using deuterium-labeled standards in research.
Benchmarking Analytical Performance Against Other Vitamin K Standards
In the field of analytical chemistry, the quality of a reference standard is paramount for achieving accurate and reproducible results. Deuterated compounds such as this compound offer superior performance when benchmarked against their non-labeled (native) counterparts, particularly when used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. caymanchem.commdpi.com
The performance of an analytical standard can be judged on several criteria. When comparing a deuterated standard to a non-deuterated one, the advantages become clear. The co-elution of the deuterated internal standard with the native analyte ensures that any matrix effects (suppression or enhancement of the signal) or variations in instrument response are mirrored in both compounds, allowing for reliable correction and quantification. The distinct mass-to-charge (m/z) ratio of the deuterated standard prevents cross-signal interference with the analyte of interest, a crucial factor for achieving a low limit of quantitation (LOQ). aoac.org
| Analytical Parameter | Non-Labeled Standard | Deuterated Standard (e.g., this compound) |
| Correction for Matrix Effects | Poor (relies on external calibration) | Excellent (co-elutes with analyte) |
| Quantification Accuracy | Lower | High (serves as ideal internal standard) vulcanchem.comcaymanchem.com |
| Signal Specificity | Potential for interference from endogenous compounds | High (distinct mass signature) vulcanchem.com |
| Limit of Quantitation (LOQ) | Higher | Lower |
| Overall Reliability | Moderate | High |
A comparative table on the analytical performance of deuterated versus non-labeled Vitamin K standards.
Future Directions and Emerging Research Frontiers for 10z Vitamin K2 D7
Development of Advanced Synthetic Strategies for Complex Isomers
The synthesis of Vitamin K and its analogues has been a significant objective since its biochemical roles were first understood. researchgate.net However, producing stereochemically pure isomers, such as the 10Z form, presents a considerable challenge. Early synthetic methods often resulted in mixtures of isomers that were difficult to separate. researchgate.net The future of 10Z-Vitamin K2-d7 research is intrinsically linked to the development of advanced synthetic strategies that can overcome these hurdles.
Key challenges and future approaches include:
Stereoselective Synthesis: The primary difficulty lies in controlling the geometry of the double bonds within the long isoprenoid side chain. Future synthetic routes will need to employ highly stereoselective reactions to ensure the formation of the 10Z isomer without contamination from the more common trans forms. nih.gov
Isotopologue-Specific Labeling: Introducing seven deuterium (B1214612) atoms at specific, stable positions within the molecule adds another layer of complexity. Advanced strategies will focus on incorporating deuterium early in the synthetic pathway using deuterated building blocks to ensure high isotopic enrichment and prevent label scrambling.
Purification Techniques: The structural similarity between cis and trans isomers makes purification difficult. nih.gov Future research will likely rely on advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) or multi-column high-performance liquid chromatography (HPLC), to isolate the this compound isomer to the high degree of purity required for research applications. nih.govfrontiersin.org
The development of these methods is crucial, as the biological activity of Vitamin K2 is highly dependent on its isomeric form, with the all-trans isomer being considered the most biologically significant. nih.gov Understanding the specific roles of cis isomers like 10Z requires pure, well-characterized compounds.
| Synthetic Challenge | Emerging Strategy | Potential Impact |
| Isomeric Purity (Cis/Trans) | Stereocontrolled catalytic cross-coupling reactions | High-yield synthesis of the specific 10Z isomer. |
| Deuterium Labeling | Use of deuterated synthons and reagents | Precise placement and high incorporation of the d7 label. |
| Product Purification | Preparative Supercritical Fluid Chromatography (SFC) | Efficient separation of geometric isomers to achieve >99% purity. |
Integration with Multi-Omics Approaches in Systems Biology Research
Systems biology, which integrates multiple "omics" datasets (e.g., genomics, proteomics, metabolomics), provides a holistic view of biological systems. nih.gov this compound is an ideal tool for such studies, as its deuterium label allows it to be distinguished from endogenous Vitamin K pools, enabling precise tracking through complex biological networks.
Proteomics: Vitamin K is known to affect the proteomic profile of cells, particularly in bone metabolism and under conditions of oxidative stress. nih.gov Using this compound, researchers can conduct proteomics studies to identify specific proteins that are regulated or modified in response to this particular isomer. This could reveal unique signaling pathways or cellular responses that differ from those activated by the all-trans form. nih.gov For instance, studies could assess how this compound influences the expression of vitamin K-dependent proteins like matrix Gla protein (MGP) and osteocalcin (B1147995). nih.gov
Metabolomics: Untargeted metabolomics studies have begun to reveal the distinct roles of different vitamin K isoforms on lipid metabolism. rsc.org By introducing this compound into a biological system, researchers can trace its conversion into other metabolites and observe its downstream effects on the broader metabolome. This approach can help elucidate the specific metabolic pathways influenced by the 10Z isomer and identify novel biomarkers associated with its activity.
Integrated Analysis: The true power lies in integrating these datasets. For example, researchers could correlate changes in the proteome (e.g., enzyme levels) with shifts in the metabolome after administration of this compound. This multi-omics approach could build comprehensive models of how specific Vitamin K2 isomers modulate cellular function, providing a deeper understanding of their physiological relevance. nih.gov
Exploration in Novel Biological Models for Mechanistic Discovery (e.g., organ-on-a-chip, sophisticated animal models)
To translate findings from the molecular level to organ and system-level physiology, advanced biological models are indispensable. This compound is well-suited for use in these sophisticated systems.
Organ-on-a-Chip (OOC): OOC technologies create microfluidic devices that mimic the functional units of human organs, such as the liver, gut, and kidney. nih.govmdpi.com These models offer a highly controlled environment to study the metabolism and activity of specific compounds. researchgate.net Using a "liver-on-a-chip," for instance, researchers could perfuse the system with this compound to study its specific hepatic metabolism, its conversion to other forms like MK-4, and its effect on liver cell function, all in a human-relevant context without the need for animal testing. mdpi.comresearchgate.net
Sophisticated Animal Models: While OOCs provide human-specific data, animal models remain crucial for understanding whole-body distribution and inter-organ crosstalk. Genetically engineered animal models, such as those with knockouts of enzymes involved in vitamin K metabolism (e.g., UBIAD1), would be particularly powerful. researchgate.net Administering this compound to these models would allow researchers to precisely track its absorption, tissue-specific distribution, and conversion, providing definitive answers about the metabolic fate and function of this specific isomer in vivo. For example, studies in zebrafish mutants have already shed light on the enzyme that converts vitamin K1 into menaquinone-4. researchgate.net
| Model System | Research Application for this compound | Key Question Addressed |
| Liver-on-a-Chip | Study of hepatic uptake, metabolism, and secretion. | How is the 10Z isomer metabolized by human liver cells? |
| Gut-on-a-Chip | Investigation of intestinal absorption and transport. | Is this compound absorbed differently than all-trans isomers? |
| Kidney-on-a-Chip | Assessment of renal clearance and potential nephrotoxicity. | What is the fate of this compound metabolites in the kidney? |
| UBIAD1 Knockout Mouse | In vivo tracing to determine conversion pathways. | Is the 10Z isomer a substrate for conversion to MK-4 via the UBIAD1 enzyme? |
Potential as a Reference Standard in Isotopic Tracer Studies for Emerging Research Questions
The use of stable isotope-labeled internal standards is the gold standard for the accurate quantification of vitamins in biological matrices. frontiersin.orgnih.gov Deuterium-labeled phylloquinone (Vitamin K1) and MK-4 are already used for this purpose in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org this compound is perfectly positioned to serve as a certified reference material (CRM) and an isotopic tracer for advanced research. sigmaaldrich.com
Quantitative Bioanalysis: As a reference standard, this compound can be used as an internal standard to precisely quantify the levels of endogenous 10Z-Vitamin K2 in food, supplements, and biological samples. Its distinct mass (due to the seven deuterium atoms) allows it to be clearly separated from the non-deuterated analyte by mass spectrometry, ensuring highly accurate measurements.
Metabolic Flux Analysis: Isotopic tracer studies are powerful tools for measuring the rates of metabolic processes in vivo. youtube.com By administering a known amount of this compound and monitoring the appearance of its deuterated metabolites over time, researchers can calculate the kinetics of its absorption, conversion, and clearance. This approach, known as deuterium metabolic imaging (DMI) in other fields, can answer fundamental questions, such as the half-life of the 10Z isomer in different tissues and whether it contributes to the body's pool of other menaquinones. nih.gov
Addressing New Questions: This tool can help address critical emerging questions in vitamin K biology. For example: Does the body preferentially absorb or metabolize certain geometric isomers? Can cis isomers be converted to the biologically active all-trans form? By using this compound as a tracer, researchers can follow the journey of this specific isomer through the body and definitively map its metabolic fate, providing answers that are unobtainable with non-labeled compounds.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying 10Z-Vitamin K2-d7 in biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity for isotopic analogs like d7-labeled compounds. Ensure calibration curves use deuterated internal standards to correct for matrix effects . For lipid-rich samples, prior saponification and liquid-liquid extraction improve recovery rates .
Q. How does the Z-isomer configuration of this compound influence its stability under experimental conditions?
- Methodological Answer : The cis (Z) configuration increases susceptibility to oxidative degradation compared to trans (E) isomers. Stability studies should include controlled atmospheres (e.g., nitrogen gas) and antioxidants like tocopherol in storage buffers. Monitor degradation via UV-Vis spectroscopy at 270 nm, correlating with loss of menaquinone activity .
Q. What in vitro models are validated for studying this compound’s role in carboxylation pathways?
- Methodological Answer : HepG2 cell lines are widely used to assess γ-carboxylation of osteocalcin and matrix Gla protein. Include negative controls (e.g., warfarin-treated cells) and quantify undercarboxylated proteins via ELISA. Normalize results to cell viability assays (e.g., MTT) to distinguish cytotoxicity from functional effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability in murine models be reconciled?
- Methodological Answer : Discrepancies often arise from variations in diet composition (e.g., fat content) and gut microbiota diversity. Standardize diets using AIN-93G formulations and employ germ-free models to isolate microbial contributions. Longitudinal studies with stable isotope tracing (e.g., ¹³C-labeling) can clarify absorption kinetics .
Q. What experimental designs mitigate confounding variables in assessing this compound’s synergy with Vitamin D3?
- Methodological Answer : Use factorial designs (2x2 matrix: ±K2, ±D3) to test additive vs. synergistic effects. Measure serum 25(OH)D and undercarboxylated osteocalcin as endpoints. Apply ANOVA with interaction terms and adjust for covariates like baseline nutrient status . For human trials, double-blind randomization and stratification by baseline Vitamin D levels are critical .
Q. How can computational modeling improve the prediction of this compound’s tissue distribution?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models parameterized with in vitro permeability data (e.g., Caco-2 assays) and tissue-specific partition coefficients predict accumulation in bone and liver. Validate against radiolabeled tracer studies in rodents, ensuring compliance with FAIR data principles .
Q. What strategies address batch-to-batch variability in synthetic this compound for in vivo studies?
- Methodological Answer : Implement quality control (QC) protocols using nuclear magnetic resonance (NMR) for structural confirmation and LC-MS for purity (>98%). For critical studies, use a single batch or statistically adjust for batch effects in data analysis . Collaborate with synthetic chemists to optimize stereoselective hydrogenation conditions, reducing byproduct formation .
Methodological Frameworks for Contradictory Findings
Q. How should researchers apply the FINER criteria to prioritize questions on this compound’s mechanistic pathways?
- Answer : Evaluate feasibility (e.g., access to isotopic tracers), novelty (e.g., unexplored crosstalk with lipid metabolism), and relevance (e.g., implications for vascular calcification). Use systematic reviews to identify gaps, such as dose-response relationships in aging models .
Q. What statistical approaches are recommended for meta-analyses of this compound’s effects on bone mineral density?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
